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molecular formula C8H18O2 B051712 2,2,4-Trimethyl-1,3-pentanediol CAS No. 144-19-4

2,2,4-Trimethyl-1,3-pentanediol

Cat. No. B051712
M. Wt: 146.23 g/mol
InChI Key: JCTXKRPTIMZBJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05153342

Procedure details

A process according to claim 1 wherein 2,2,4-trimethyl-1,3-pentanediol is transesterified with methyl benzoate to produce 2,2,4-trimethyl-1,3-pentanediol dibenzoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:10])([CH:5]([OH:9])[CH:6]([CH3:8])[CH3:7])[CH2:3][OH:4].[C:11]([O:19]C)(=O)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[C:11]([O:4][CH2:3][C:2]([CH3:10])([CH3:1])[CH:5]([O:9][C:11](=[O:19])[C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1)[CH:6]([CH3:8])[CH3:7])(=[O:19])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CO)(C(C(C)C)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OCC(C(C(C)C)OC(C1=CC=CC=C1)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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